

An In-depth Technical Guide to 2,3-Dibromoanthracene (CAS: 117820-97-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromoanthracene

Cat. No.: B048569

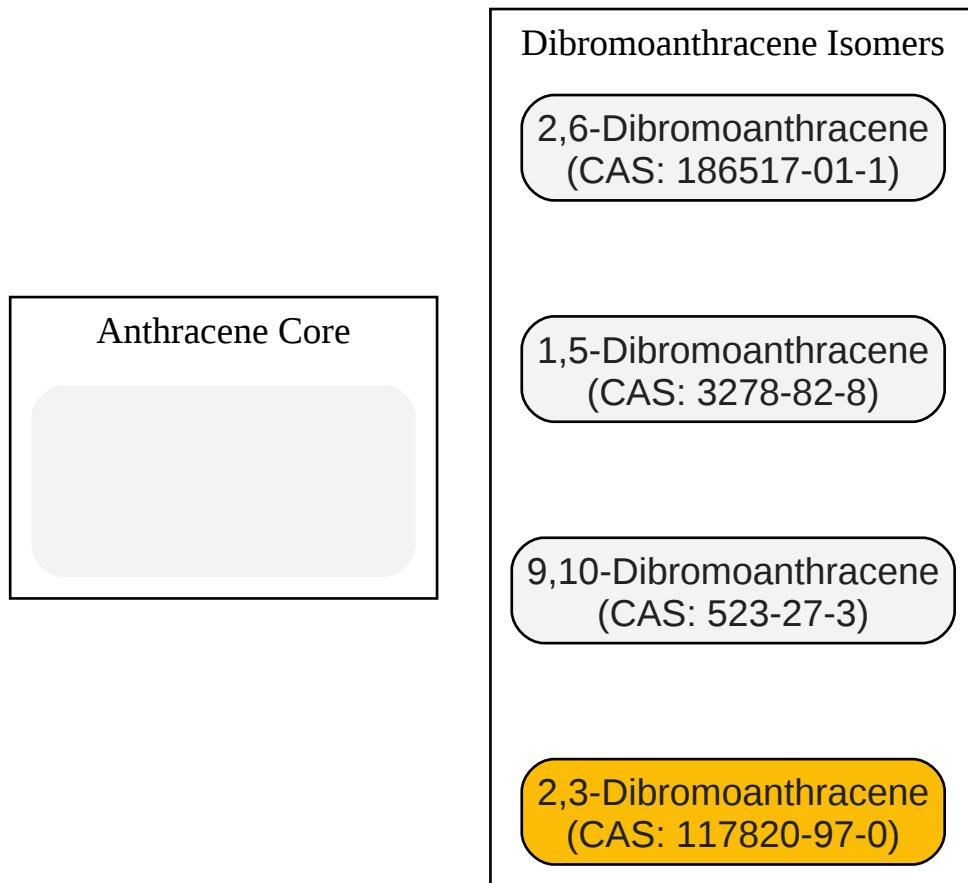
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,3-Dibromoanthracene**, identified by CAS number 117820-97-0. This document collates available data on its properties, lists current suppliers, and presents representative experimental protocols for its synthesis and characterization, which are crucial for researchers in the fields of organic synthesis, materials science, and drug discovery.

Core Properties of 2,3-Dibromoanthracene

2,3-Dibromoanthracene is a polycyclic aromatic hydrocarbon characterized by an anthracene core with two bromine atoms substituted on the 2 and 3 positions of one of the outer aromatic rings.^[1] This substitution pattern imparts specific chemical and physical properties that distinguish it from its various isomers.^[1]


Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **2,3-Dibromoanthracene** is presented in the table below. It is important to note that while some experimental data is available, many parameters are predicted based on computational models due to a lack of extensive published experimental data for this specific isomer.

Property	Value	Source
CAS Number	117820-97-0	[2]
Molecular Formula	C ₁₄ H ₈ Br ₂	[2]
Molecular Weight	336.02 g/mol	[2]
Appearance	Light Yellow to Brown Solid	Pharmaffiliates
Melting Point	268 °C	[3]
XLogP3-AA	5.8	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	0	[2]
Rotatable Bond Count	0	[2]
Exact Mass	335.89723 Da	[2]
Monoisotopic Mass	333.89928 Da	[2]
Topological Polar Surface Area	0 Å ²	[2]
Heavy Atom Count	16	[2]
Complexity	227	[2]

Isomeric Context

Dibromoanthracene exists as several positional isomers, each with the same molecular formula (C₁₄H₈Br₂) but differing in the substitution pattern of the two bromine atoms on the anthracene core.[\[1\]](#)[\[4\]](#) This variation in structure leads to different molecular symmetries and, consequently, distinct physical, chemical, and electronic properties.[\[1\]](#) The numbering of the anthracene skeleton dictates the nomenclature of these isomers.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Structural relationship of **2,3-Dibromoanthracene** to its core and other isomers.

Suppliers

2,3-Dibromoanthracene is available from several chemical suppliers, primarily for research and development purposes. The following table lists some of the known suppliers.

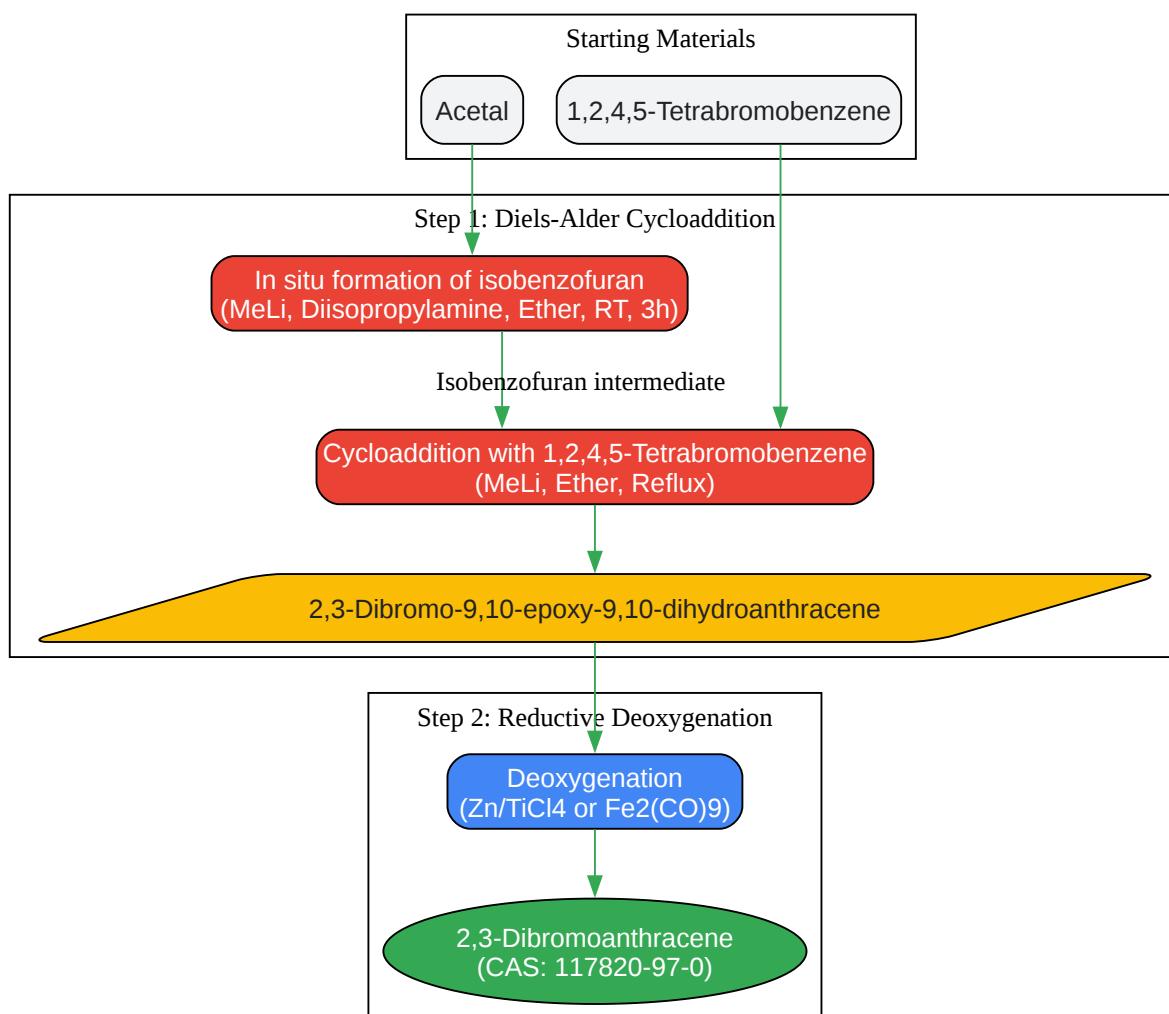
Supplier	Product Name	CAS Number
Pharmaffiliates	2,3-Dibromoanthracene	117820-97-0
BOC Sciences	2,3-Dibromoanthracene	117820-97-0
CymitQuimica	2,3-Dibromoanthracene	117820-97-0

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **2,3-Dibromoanthracene** are not extensively published. However, a plausible synthetic route and general characterization methodologies can be derived from the literature on dibromoanthracene isomers.

Synthesis of 2,3-Dibromoanthracene

A reported synthesis of **2,3-Dibromoanthracene** involves a two-step process starting from 1,2,4,5-tetrabromobenzene and an acetal, utilizing a Diels-Alder reaction followed by reductive deoxygenation.^[3]


Step 1: Synthesis of 2,3-Dibromo-9,10-epoxy-9,10-dihydroanthracene

- An acetal (9.2 mL, 67 mmol) is dissolved in 200 mL of ether in a flask equipped with a stir bar and a rubber septum.
- Diisopropylamine (47 μ L, 3.4 mmol) is added, followed by methyllithium (67 mmol in 43 mL of ether).
- The mixture is stirred at room temperature for 3 hours to form the isobenzofuran in situ.
- 1,2,4,5-Tetrabromobenzene (23.6 g, 60 mmol) is added, and the mixture is brought to reflux.
- Methyllithium (60 mmol in 38 mL of ether) is added over 0.5 hours.
- The reaction mixture is then worked up with additional ether, washed with water and brine, dried over K_2CO_3 , and evaporated to yield the crude product.
- The crude product is purified by chromatography (EtOAc/hexane 9:1) to give 2,3-Dibromo-9,10-epoxy-9,10-dihydroanthracene.^[3]

Step 2: Reductive Deoxygenation to **2,3-Dibromoanthracene**

- The epoxide from the previous step is subjected to reductive deoxygenation.
- One effective method utilizes a Zn/TiCl_4 system.^[3]

- Alternatively, a procedure with $\text{Fe}_2(\text{CO})_9$ can be employed.[3]
- The crude product is purified to yield **2,3-Dibromoanthracene**.[3]

[Click to download full resolution via product page](#)

Caption: A representative synthetic workflow for **2,3-Dibromoanthracene**.

Characterization Protocols

The characterization of **2,3-Dibromoanthracene** and its isomers typically involves standard analytical techniques to confirm the structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the dibromoanthracene isomer (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[\[5\]](#)
- **Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a spectrometer.
- **Analysis:** Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS). The substitution pattern of the bromine atoms significantly influences the chemical shifts and coupling constants of the aromatic protons, providing a unique fingerprint for each isomer.[\[6\]](#) For **2,3-Dibromoanthracene**, the reported ^1H NMR spectrum in C_6D_6 shows multiplets in the range of δ 7.30-7.75 ppm and singlets at δ 7.78 and 8.04 ppm.[\[3\]](#)

Mass Spectrometry (MS)

- **Purpose:** To determine the molecular weight and fragmentation pattern of the compound.[\[7\]](#)
- **Method:** Various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
- **Expected Result:** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **2,3-Dibromoanthracene** (336.02 g/mol), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Infrared (IR) Spectroscopy

- **Purpose:** To identify the characteristic functional groups.[\[7\]](#)
- **Method:** The sample is analyzed as a solid (e.g., KBr pellet) or in a suitable solvent.

- Expected Result: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways

While many halogenated aromatic compounds, including bromophenols from marine sources, have been reported to exhibit a range of biological activities such as antioxidant, antimicrobial, and anticancer effects, specific data on the biological activity and signaling pathway involvement of **2,3-Dibromoanthracene** is limited in the public domain.^{[8][9]} Anthraquinone derivatives, which share the anthracene core, are known to intercalate with DNA and target pathways like the Wnt/β-catenin signaling pathway in cancer models. However, it is crucial to note that **2,3-Dibromoanthracene** is not an anthraquinone, and its biological effects, if any, would need to be determined through dedicated experimental studies. Its primary documented application is as a synthetic intermediate for the synthesis of other acenes and their derivatives.^[10]

Conclusion

2,3-Dibromoanthracene is a valuable, albeit less-studied, isomer within the dibromoanthracene family. Its defined chemical structure and properties make it a useful building block in organic synthesis. While comprehensive experimental data, particularly regarding its biological activity, remains sparse, the information and representative protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound. Further investigation is warranted to fully elucidate its potential applications in materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Dibromoanthracene | C14H8Br2 | CID 14244738 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Dibromoanthracene - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. buildingblock.bocsci.com [buildingblock.bocsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dibromoanthracene (CAS: 117820-97-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048569#cas-number-117820-97-0-properties-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com